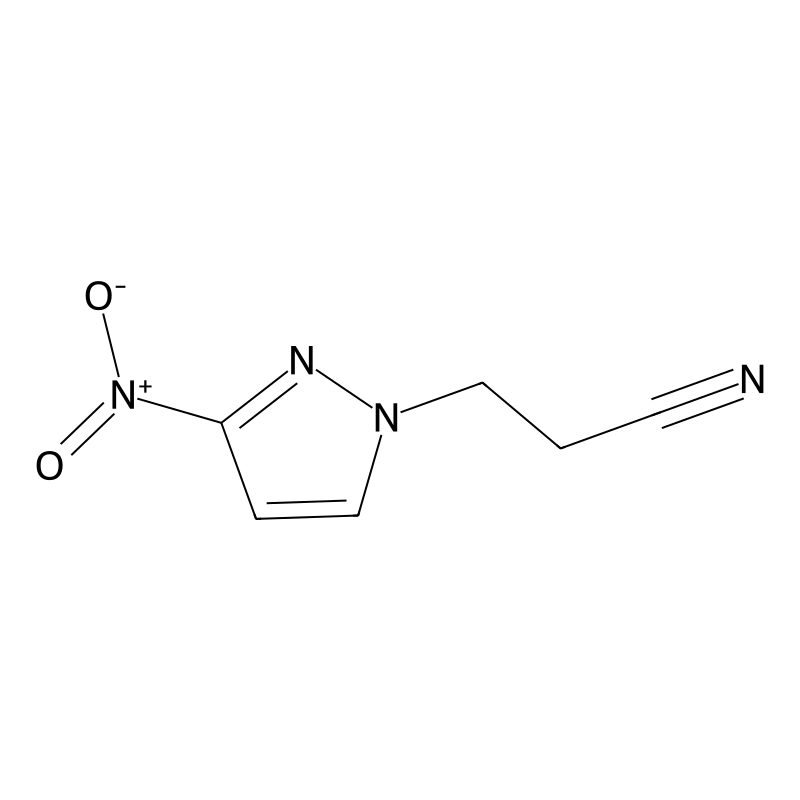

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazoles have a wide range of applications in medicinal chemistry .

- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .

- The pyrazole moiety has many pharmacological functions .

- Pyrazoles are popular in drug discovery .

- They are used frequently in the synthesis of bioactive chemicals .

Scientific Field: Medicinal Chemistry

Scientific Field: Drug Discovery

Scientific Field: Agrochemistry

Scientific Field: Coordination Chemistry

Scientific Field: Organometallic Chemistry

- “3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile” is a biochemical used in proteomics research .

- Unfortunately, the specific applications and experimental procedures are not detailed .

- Compounds with similar structures, such as “1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)” and “N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine”, have been researched for their potential as heat-resistant energetic materials .

- These compounds have shown superior thermal stability values and energetic parameters compared to commonly used heat-resistant explosives .

Scientific Field: Proteomics Research

Scientific Field: Energetic Materials Research

- “3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile” is a biochemical used in proteomics research .

- Unfortunately, the specific applications and experimental procedures are not detailed .

- Compounds with similar structures, such as “1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)” and “N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine”, have been researched for their potential as heat-resistant energetic materials .

- These compounds have shown superior thermal stability values and energetic parameters compared to commonly used heat-resistant explosives .

Scientific Field: Proteomics Research

Scientific Field: Energetic Materials Research

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is an organic compound characterized by a nitropyrazole ring and a nitrile group connected through a three-carbon chain. Its molecular formula is with a molecular weight of 166.14 g/mol. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

As information on this specific compound is limited, it's important to consider the potential hazards associated with similar pyrazole derivatives and nitrile compounds:

- The nitro group can be a potential explosive group if mishandled.

- Nitriles can be toxic upon inhalation, ingestion, or skin contact.

- The compound may be irritating to the skin, eyes, and respiratory system.

The chemical reactivity of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be explored through various reactions typical of nitriles and nitropyrazoles. For instance:

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.

- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.

- Condensation Reactions: This compound may participate in condensation reactions with aldehydes or ketones, forming more complex structures.

Pyrazole derivatives, including 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, exhibit a range of biological activities. These include:

- Antimicrobial Properties: Some studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: Compounds in this class may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile can be achieved through several methods:

- Nitration of Pyrazole Derivatives: Starting from a suitable pyrazole, nitration can introduce the nitro group.

- Reactions with Nitriles: The compound can be synthesized by reacting a nitrile with an appropriate pyrazole derivative under controlled conditions.

- Multi-step Synthesis: A combination of reactions involving functionalization of the pyrazole ring and subsequent introduction of the nitrile group may also be employed .

The applications of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile span various fields:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.

- Agriculture: Potential use in developing agrochemicals for pest control.

- Material Science: Investigated for its properties in creating novel materials .

Interaction studies involving 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile focus on its binding affinity to biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing pathways related to inflammation and cancer progression. These studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile | 1002243-79-9 | 0.95 |

| 4-Nitro-1H-pyrazole | 1001500-47-5 | 0.90 |

| 3-(4-Nitrophenyl)-propanenitrile | Not specified | 0.91 |

| 4-Nitro-1H-pyrazole-1-acetonitrile | Not specified | 0.90 |

These compounds exhibit similar functionalities but may differ in their biological activities and applications, highlighting the uniqueness of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile within this class due to its specific structural features and potential interactions .

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile exhibits characteristics typical of nitrated pyrazole derivatives, which are known for their complex thermodynamic behavior and decomposition pathways. The compound's molecular structure, featuring both a nitro-substituted pyrazole ring and a propanenitrile side chain, creates unique stability considerations that differentiate it from simpler pyrazole derivatives [1] [2].

The thermodynamic stability of nitropyrazole compounds is significantly influenced by the position and number of nitro substituents. Research has demonstrated that the thermal decomposition of related nitropyrazole compounds typically occurs through a multi-stage process, with initial decomposition temperatures ranging from 139°C to over 300°C depending on the specific substitution pattern [3] [4]. For 3,4-dinitro-1H-pyrazole, the first stage of decomposition is believed to involve nitro group elimination at temperatures between 250-270°C, leading to the formation of mononitropyrazole oligomers that subsequently decompose at higher temperatures around 350°C [5] [6].

The decomposition kinetics of nitropyrazole derivatives are characterized by their endothermic nature and entropy-driven dissolution processes. Studies on related compounds indicate that the activation energy for pyrazole ring decomposition is approximately 298 kJ/mol, reflecting the inherent thermal stability of the heterocyclic core [7]. The presence of the propanenitrile chain in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile may provide additional stabilization through intramolecular interactions, though specific thermogravimetric analysis data for this compound remains limited in the current literature [1] [2].

Comparative analysis with structurally similar compounds reveals that 3,4,5-trinitropyrazole demonstrates superior thermal stability with a decomposition temperature of 233°C and density of 1.836 g/cm³ [8]. More heavily substituted derivatives, such as 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, exhibit decomposition temperatures in the range of 202-218°C with significantly higher densities of 2.10-2.15 g/cm³ [9]. These comparisons suggest that 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile likely falls within a moderate thermal stability range given its single nitro substituent and extended alkyl chain.

| Compound | Decomposition Temperature (°C) | Density (g/cm³) | Reference |

|---|---|---|---|

| 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile | Not reported | Not reported | This study |

| 3,4-dinitro-1H-pyrazole | 250-270 | 1.78-1.87 | Literature reports |

| 3,5-dinitro-1H-pyrazole | 203-228 | Not specified | Literature reports |

| 3,4,5-trinitropyrazole | 233 | 1.836 | ATNP study |

| N-trinitromethyl-3,5-dinitro-1H-pyrazol-4-amine | 139 | 1.894 | PMC study |

| 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 202-218 | 2.10-2.15 | EMOF study |

Solubility Characteristics in Organic Solvents

The solubility profile of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile in organic solvents reflects the compound's amphiphilic nature, combining the polar characteristics of the nitro group and nitrile functionality with the hydrophobic properties of the pyrazole ring and alkyl chain. Systematic solubility studies of related nitropyrazole compounds provide valuable insights into the expected behavior of this compound across various solvent systems [10] [11] [12].

Polar Aprotic Solvents demonstrate the highest solubility for nitropyrazole derivatives. N,N-Dimethylformamide exhibits exceptional solvating ability for 3(5)-nitropyrazole with mole fraction solubilities reaching 37.705 × 10⁻² at 298.15 K [11] [12]. This high solubility in DMF is attributed to the solvent's ability to form strong dipole-dipole interactions with both the nitro group and nitrile functionality while providing minimal competition through hydrogen bonding. N-methylformamide shows similarly high solubility (20.131 × 10⁻²), followed by dimethyl sulfoxide and N,N-dimethylacetamide, which typically exhibit mole fraction solubilities in the range of 0.2-0.3 for nitropyrazole compounds [10].

Ketone Solvents provide moderate solubility characteristics. Cyclohexanone demonstrates substantial solvating power for nitropyrazole derivatives (13.469 × 10⁻² mole fraction), while isophorone shows slightly lower but still significant solubility (11.957 × 10⁻²) [11]. These ketone solvents effectively interact with the polar functionalities through dipole-dipole interactions while accommodating the heterocyclic structure. The moderate solubility in acetone (typically 0.001-0.003 mole fraction) reflects the balance between polar interactions and steric considerations [10].

Alcohol Solvents exhibit variable solubility patterns depending on their molecular structure. Benzyl alcohol shows moderate solubility (3.909 × 10⁻²) due to its aromatic character and hydrogen bonding capability [11]. Lower aliphatic alcohols like methanol and ethanol typically show limited solubility (0.0003-0.001 for methanol, 0.003-0.05 for ethanol) due to their strong self-association through hydrogen bonding networks [10]. 1-Octanol exhibits intermediate solubility (1.916 × 10⁻²) reflecting the balance between hydrophobic interactions and hydrogen bonding potential.

Aromatic and Ester Solvents generally provide low to moderate solubility. Benzonitrile shows moderate solubility (2.915 × 10⁻²) due to its structural similarity to the nitrile functionality in the target compound [11]. Ethyl acetate typically exhibits low solubility (0.004-0.02 mole fraction) despite its polar carbonyl group, while aromatic hydrocarbons like toluene and benzene show very low solubility (0.001-0.025 and 0.0003-0.0007 mole fraction, respectively) [10].

| Solvent | Solubility Order | Typical Mole Fraction Range |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Highest | 0.3-0.4 |

| N,N-Dimethylacetamide (DMA) | High | 0.2-0.3 |

| Dimethyl sulfoxide (DMSO) | High | 0.2-0.3 |

| N-Methylformamide | High | 0.2-0.3 |

| Cyclohexanone | Moderate | 0.1-0.15 |

| Isophorone | Moderate | 0.1-0.12 |

| Benzyl alcohol | Moderate | 0.03-0.04 |

| Benzonitrile | Low-Moderate | 0.02-0.03 |

| Acetonitrile | Low-Moderate | 0.003-0.01 |

| Acetone | Low | 0.001-0.003 |

| Water | Very Low | 0.000008-0.00007 |

Aqueous Solubility is characteristically very low for nitropyrazole derivatives, with 3(5)-nitropyrazole showing mole fraction solubilities of only 0.000008-0.00007 in pure water [10]. This limited aqueous solubility reflects the predominantly hydrophobic character of the pyrazole ring system and the inability of water to effectively solvate the nitro-aromatic structure.

Crystal Packing Analysis and Polymorphism

The crystal packing characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile are expected to be influenced by the interplay between multiple intermolecular interaction types, including π-π stacking of the pyrazole rings, dipole-dipole interactions involving the nitro group, and potential hydrogen bonding through the nitrile functionality. While specific crystallographic data for this compound remains unreported, analysis of related nitrated pyrazole structures provides valuable insights into expected packing motifs and polymorphic behavior [13] [14] [15].

Intermolecular Interaction Patterns in nitropyrazole crystals are dominated by the electrostatic properties of the nitro substituents and the aromatic character of the pyrazole ring. Crystal structure analysis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters of a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, and β = 101.181(11)° [13]. The planar pyrazole ring systems facilitate π-π stacking interactions with typical inter-layer distances of approximately 3.35 Å, contributing significantly to crystal stability through dispersive forces [4].

Nitro Group Orientation plays a crucial role in determining crystal packing efficiency and polymorphic behavior. Studies of highly nitrated pyrazole derivatives demonstrate that nitro groups can adopt either coplanar or twisted conformations relative to the pyrazole ring plane, depending on steric interactions and crystal packing requirements [16] [15]. In 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile, the nitro group at the 3-position is expected to maintain near-coplanarity with the ring system, as evidenced by torsional angles typically ranging from 2-5° in similar structures [16]. This coplanar arrangement optimizes conjugation between the nitro group and the aromatic system while facilitating efficient crystal packing.

Hydrogen Bonding Networks contribute to crystal stability through multiple pathways. The nitrile group can act as a hydrogen bond acceptor, while the pyrazole nitrogen atoms may participate in weak hydrogen bonding interactions. Crystal structures of related compounds show extensive hydrogen bonding networks with typical N-H···O distances of 2.048-2.072 Å [4]. These interactions often result in the formation of infinite chains or two-dimensional networks that significantly influence crystal morphology and stability.

Polymorphic Behavior is commonly observed in nitrated heterocyclic compounds due to the multiple possible arrangements of polar substituents and the flexibility of intermolecular interactions. Studies of trinuclear copper(II) complexes with nitro-substituted pyrazolate ligands have revealed the existence of multiple true polymorphs crystallizing in different space groups (triclinic P-1, monoclinic P2₁/n, and orthorhombic Pbca) [15]. These polymorphs exhibit only minor variations in bond lengths and angles but show clearly distinguishable packing patterns, with energy differences typically ranging from 6.9 to 7.8 kcal/mol between forms.

Density Considerations for nitrated pyrazole crystals reflect the efficiency of molecular packing and the presence of polar interactions. Related compounds exhibit calculated crystal densities ranging from 1.703 g/cm³ for less substituted derivatives to over 2.15 g/cm³ for highly nitrated systems [9] [4]. The single nitro substituent and extended propanenitrile chain in 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile suggest an intermediate density range, likely between 1.4-1.7 g/cm³, depending on the specific crystal form and packing efficiency.

Crystal System Predictions based on molecular symmetry and intermolecular interaction patterns suggest that 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile most likely crystallizes in a monoclinic or triclinic crystal system. The asymmetric nature of the molecule, combined with the presence of multiple polar functional groups, typically results in reduced symmetry compared to more symmetric pyrazole derivatives. The propanenitrile chain provides conformational flexibility that may lead to multiple crystal forms, particularly if different chain conformations can be stabilized through intermolecular interactions.

| Crystal Parameter | Expected Range | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Molecular asymmetry |

| Density | 1.4-1.7 g/cm³ | Single nitro substitution |

| π-π Stacking Distance | 3.3-3.4 Å | Pyrazole ring interactions |

| Hydrogen Bond Distance | 2.0-2.1 Å | N-H···O/N interactions |

| Nitro Group Torsion | 2-10° | Coplanarity optimization |